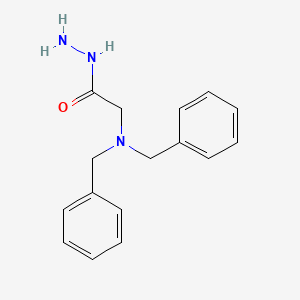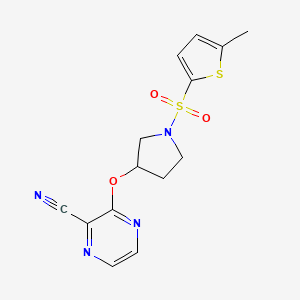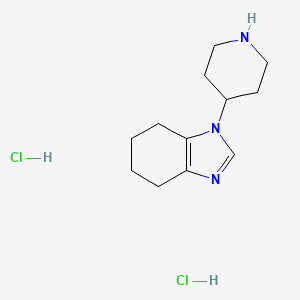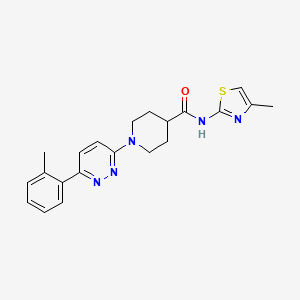
2-(Dibenzylamino)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized keeping in view the structural requirement of pharmacophore . The synthesis of benzimidazole derivatives was carried out and purified by recrystallization process using ethanol .Molecular Structure Analysis
The molecules of the compounds display trans configurations with respect to the C=N double bonds . The crystal structures of the compounds are stabilized by N–H···O hydrogen bonds and weak π···π interactions .Chemical Reactions Analysis
The anticonvulsant activity of the titled compounds was assessed using the 6 Hz psychomotor seizure test . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Applications De Recherche Scientifique
Synthesis and Nonlinear Optical Properties
One study focused on the synthesis of hydrazones, including compounds related to 2-(Dibenzylamino)acetohydrazide. These compounds were investigated for their nonlinear optical properties using a single beam z-scan technique. The research found that these compounds exhibit significant two-photon absorption, which suggests their potential applications in optical devices like optical limiters and switches due to their favorable optical power limiting behavior (Naseema et al., 2010).
Antimicrobial and Enzyme Inhibition Studies
Another study synthesized novel heterocyclic compounds from a starting compound similar to this compound. These compounds were evaluated for their enzyme inhibition properties, specifically targeting lipase and α-glucosidase. The study found significant anti-lipase and anti-α-glucosidase activities among the synthesized compounds, indicating their potential as therapeutic agents in treating diseases related to these enzymes (Bekircan et al., 2015).
Metal Complex Synthesis and Biological Properties
Research on synthesizing new metal complexes with ONO donor tridentate hydrazone, derived from compounds including this compound, revealed their structural characterization and potential biological properties. These complexes exhibited in vitro antibacterial and antifungal activities and showed promising results in DNA cleavage activity and antioxidant properties. This suggests their applicability in developing new antibacterial, antifungal agents, and antioxidants (Zülfikaroğlu et al., 2020).
Green Chemistry Approaches
A study explored the facile solid-state ball milling as a green strategy to prepare complexes involving this compound derivatives. This method emphasizes the importance of green chemistry in synthesizing chemical compounds. The synthesized complexes were evaluated for their antimicrobial, antioxidant, and cytotoxic activities, showing promising results that suggest their potential use in medical and environmental applications (Fekri & Zaky, 2014).
Mécanisme D'action
Orientations Futures
The 2-(5-cyano-6-oxo-3,4-diphenylpyridazine-1(6H)-yl) acetohydrazide reacted with substituted aldehyde derivatives to form a novel pyridazine-acetohydrazide derivatives . These design molecules contain an amide linker for better interaction between the ligand and DPP-4 pocket . This suggests potential future directions in the development of new drugs.
Propriétés
IUPAC Name |
2-(dibenzylamino)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c17-18-16(20)13-19(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13,17H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNPXEZYGIILMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2682028.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2682029.png)

![N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B2682031.png)




![N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide](/img/structure/B2682043.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2682044.png)
![[(1S,2R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride](/img/structure/B2682045.png)
![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682048.png)